molecular formula C10H11ClO2 B1580927 2-(4-Chlorophenyl)-2-methylpropanoic acid CAS No. 6258-30-6

2-(4-Chlorophenyl)-2-methylpropanoic acid

Cat. No.: B1580927
CAS No.: 6258-30-6
M. Wt: 198.64 g/mol
InChI Key: SSFDAZXGUKDEAH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atoms on the alpha carbon are replaced by a 4-chlorophenyl group and a methyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

Safety and Hazards

4-Chlorophenylacetic acid is harmful if swallowed . It may cause skin burns and eye damage . It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. In various cell types, including hepatocytes and fibroblasts, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cytochrome P450. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in gene expression and enzyme activity. In animal studies, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Within cells, this compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), influencing its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria. The targeting of this compound to specific organelles can be influenced by post-translational modifications and targeting signals. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of 4-chlorobenzyl chloride with isobutyric acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Reactants: 4-chlorobenzyl chloride and isobutyric acid.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Conditions: The reaction mixture is stirred at room temperature for several hours.

The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-(4-chlorophenyl)-2-methylpropan-1-one, while reduction with lithium aluminum hydride can produce 2-(4-chlorophenyl)-2-methylpropan-1-ol.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-2-methylpropanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-Methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFDAZXGUKDEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978155
Record name 2-(4-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6258-30-6
Record name 4-Chloro-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6258-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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